l-Methionine-d4

Quantitative proteomics Amino acid analysis LC-MS/MS

Accurate quantification of endogenous L-methionine in plasma, serum, or tissue requires an internal standard with a distinct mass shift to avoid isotopic interference from the analyte. L-Methionine-d4 (CAS 67866-75-5) delivers a +4 Da mass shift, enabling baseline-resolved quantification via isotope dilution mass spectrometry (IDMS). • ≥98% chemical purity minimizes background interference for clinical biomarker validation • Compatible with LC-MS, GC-MS, and NMR platforms for multi-workflow core facilities • Stable at -20°C for long-term longitudinal quality control and inter-laboratory harmonization

Molecular Formula C5H11NO2S
Molecular Weight 153.24 g/mol
Cat. No. B1433559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Methionine-d4
Molecular FormulaC5H11NO2S
Molecular Weight153.24 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i2D,4D/hD2/t2?,4-
InChIKeyFFEARJCKVFRZRR-WDNFZIOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Methionine-d4 Product Overview


L-Methionine-d4 is a stable isotope-labeled analogue of the essential amino acid L-Methionine, in which four hydrogen atoms are replaced by deuterium (2H) [1]. It is categorized as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry . The compound is characterized by a molecular formula of C5H7D4NO2S and a molecular weight of 153.24 g/mol, with a commercial chemical purity typically specified at ≥98% .

L-Methionine-d4: Why Substitution Fails


The substitution of L-Methionine-d4 with unlabeled L-Methionine, or with other stable isotope-labeled variants such as 13C- or 15N-labeled methionine, is analytically unsound for quantitative workflows that rely on mass spectrometry detection. Unlabeled methionine cannot serve as an internal standard due to its identical mass to the endogenous analyte, while alternative labels (e.g., L-Methionine-15N, L-Methionine-13C5) introduce different mass shifts and may exhibit distinct chromatographic retention times relative to the d4-labeled species [1]. The specific +4 Da mass shift of L-Methionine-d4 is a critical parameter in multiplexed assays or methods where minimizing spectral overlap with other labeled species is required, making direct substitution without method revalidation a source of quantitative error [2].

L-Methionine-d4 Performance Evidence


Mass Shift Precision in Multiplexed LC-MS

L-Methionine-d4 provides a +4 Da mass shift from unlabeled L-Methionine (m/z 149 → m/z 153 for [M+H]+), compared to the +3 Da shift provided by L-Methionine-(methyl-d3). In targeted LC-MS/MS assays, this larger mass differential reduces the risk of isotopic cross-talk between the internal standard and the analyte's natural M+3 isotopologue, which is especially important for sulfur-containing compounds where the 34S isotope contributes significantly to the M+2 peak [1].

Quantitative proteomics Amino acid analysis LC-MS/MS

Chemical Purity vs. D-Isomer

Commercially supplied L-Methionine-d4 is specified with a chemical purity of ≥98% (HPLC), whereas D-Methionine-d4 from equivalent suppliers is typically specified at 95% purity . For applications requiring accurate enantiomer-specific quantification of L-methionine in biological matrices, the higher baseline purity of the L-isomer reduces the need for post-purchase purification and minimizes the contribution of D-isomer impurity to the analytical blank.

Chiral analysis Internal standard Quality control

Isotopic Enrichment vs. 13C-Methionine

L-Methionine-d4 is supplied with isotopic enrichment >98 atom% D, which is a comparable level to that of premium 13C-labeled methionine standards (e.g., L-Methionine-13C5, 99 atom% 13C) . However, deuterated standards offer a distinct advantage in method development: they can be used with standard (non-high-resolution) triple quadrupole mass spectrometers to achieve the required selectivity, whereas 13C labels, particularly at lower substitution levels, may require high-resolution MS (HRMS) to resolve from natural 13C isotopologues, especially for larger peptides or metabolites.

Isotope dilution mass spectrometry Stable isotope labeling Method validation

Storage Stability vs. Unlabeled Methionine

Supplier recommendations for L-Methionine-d4 specify storage at -20°C for long-term stability, whereas unlabeled L-Methionine is typically stored at room temperature [1]. While this represents a more stringent storage requirement, it is a direct consequence of the compound's intended use as a precise analytical standard where even minor degradation (e.g., oxidation of the thioether group to methionine sulfoxide) would invalidate quantitative calibration curves over extended study periods.

Longitudinal studies Biobanking Assay reproducibility

Analytical Platform Versatility

L-Methionine-d4 is specifically validated for use as an internal standard across three major analytical platforms: Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) . This is a distinct advantage over some 13C-labeled or 15N-labeled methionine standards, which may be optimized primarily for LC-MS applications and may not provide the same level of signal in NMR due to the lower gyromagnetic ratio of 13C or the lower natural abundance sensitivity of 15N.

NMR spectroscopy GC-MS LC-MS Multi-platform metabolomics

L-Methionine-d4 Application Scenarios


Isotope Dilution LC-MS/MS Quantitation

L-Methionine-d4 is the definitive internal standard for achieving absolute quantification of endogenous L-methionine in complex biological matrices such as plasma, serum, urine, and tissue homogenates via isotope dilution mass spectrometry (IDMS). Its +4 Da mass shift provides the necessary resolution to avoid interference from the analyte's natural isotopic envelope, enabling accurate determination of methionine concentrations across the pathophysiological range. The ≥98% chemical purity specification ensures minimal background interference, a prerequisite for achieving the linearity, accuracy, and precision required for clinical biomarker validation studies .

Tracing Methylation Flux in Cellular Models

In metabolic flux analysis, L-Methionine-d4 serves as a stable, non-radioactive tracer to quantify the incorporation of methionine's methyl group into downstream metabolites, including S-adenosylmethionine (SAM) and methylated DNA, RNA, and proteins. Its high isotopic enrichment (>98 atom% D) enables the tracking of deuterium incorporation through the transmethylation and transsulfuration pathways with high sensitivity using standard LC-MS/MS instrumentation. This application is critical for studies in cancer metabolism, epigenetics, and liver disease where methionine cycle dysregulation is a key feature .

QC Reference Standard for Amino Acid Analysis

L-Methionine-d4 is ideally suited as a system suitability standard and internal calibrant for high-throughput amino acid analyzers and NMR-based metabolomics platforms. Its validated compatibility across GC-MS, LC-MS, and NMR allows a single, well-characterized standard to serve multiple analytical workflows within a core facility, reducing inventory complexity and method transfer burden. The specified storage condition of -20°C in solid form ensures long-term stability, making it a reliable reference material for longitudinal quality control charts and inter-laboratory harmonization exercises .

Methionine Peptide Quantitation in Targeted Proteomics

For targeted proteomics assays employing multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers, L-Methionine-d4 can be incorporated into synthetic peptide internal standards to correct for ionization variability and matrix effects. The deuterium label's stability during sample preparation and its distinct mass shift are essential for accurate peptide quantification in complex digests, such as those from plasma or tissue biopsies, where unlabeled or alternative-labeled standards may suffer from isotopic interference or differential recovery .

Technical Documentation Hub

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